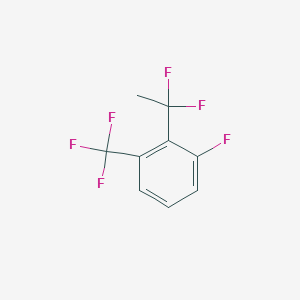

2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene

Übersicht

Beschreibung

2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene typically involves difluoromethylation processes. These processes can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The reaction conditions often involve the use of metal-based catalysts to transfer difluoromethyl groups to aromatic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the fluorine atoms or other functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles depending on the desired reaction . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated aromatic ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Fluorinated compounds are prevalent in drug development due to their ability to modify biological activity. The difluoroethyl and trifluoromethyl groups can enhance the pharmacokinetic properties of drug candidates:

- Anticancer Agents : Research indicates that fluorinated compounds can improve the selectivity and potency of anticancer drugs by modulating metabolic pathways .

- Antiviral Compounds : The incorporation of fluorine into antiviral agents has been shown to increase their efficacy against viral targets by altering their interaction with biological macromolecules .

Material Science

Fluorinated aromatic compounds are utilized in the synthesis of advanced materials:

- Fluoropolymers : These materials exhibit exceptional chemical resistance and thermal stability, making them ideal for applications in electronics and coatings .

- Surface Modifiers : The unique properties of fluorinated compounds enable them to be used as surface modifiers to impart hydrophobic characteristics to various substrates .

Agricultural Chemistry

The compound's properties make it a candidate for developing agrochemicals:

- Pesticides and Herbicides : Fluorinated agrochemicals often demonstrate enhanced efficacy and lower toxicity profiles, which can lead to more sustainable agricultural practices .

Case Study 1: Fluorinated Anticancer Agents

A study published in Nature Communications highlighted the development of a series of fluorinated compounds that included this compound as a key intermediate. These compounds exhibited potent activity against various cancer cell lines, demonstrating improved selectivity due to the presence of fluorine substituents.

Case Study 2: Development of Fluoropolymers

Research conducted at a leading materials science institute explored the use of this compound in synthesizing novel fluoropolymers. The resulting materials displayed superior resistance to solvents and heat, making them suitable for use in high-performance applications such as aerospace components.

Wirkmechanismus

The mechanism of action of 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene involves its interactions with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene

- 2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene

- 1,4-Bis(trifluoromethyl)benzene

Uniqueness

2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine substituents, may confer distinctive biological activities, particularly in antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

- Chemical Formula : C₉H₆F₆

- CAS Number : 1138445-24-5

- Molecular Weight : 208.14 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily through its antimicrobial properties and potential cytotoxic effects against various cell lines. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic molecules, which can influence their biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of fluorinated compounds similar to this compound. For instance, research on fluoro and trifluoromethyl-substituted salicylanilide derivatives demonstrated significant inhibitory effects against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.25 to 64 µg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound 22 | 0.25 | S. aureus ATCC 29213 |

| Compound 24 | 0.5 | S. aureus ATCC 29213 |

| Compound 25 | 1 | S. aureus ATCC 29213 |

| Vancomycin | ~9 | S. aureus ATCC 29213 |

The above data suggests that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial properties compared to their non-fluorinated counterparts.

Cytotoxicity Studies

In vitro cytotoxicity tests conducted on Vero cells (a standard cell line derived from African green monkey kidney cells) assessed the selectivity index (SI) of these compounds. A selectivity index greater than 10 is considered favorable for further development as it indicates a higher toxicity towards bacteria than towards host cells .

Table 2: Cytotoxicity and Selectivity Index

| Compound | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| Compound 20 | <1 | >10 |

| Compound 22 | <1 | >10 |

| Compound 24 | <1 | >10 |

These results indicate that the tested compounds are not only effective against bacteria but also exhibit low toxicity towards mammalian cells, making them promising candidates for further development in antimicrobial therapies.

Case Studies

A comparative study involving time-kill kinetics demonstrated that compound 22 exhibited concentration-dependent bactericidal activity comparable to vancomycin. Over a period of 24 hours, at a concentration of ten times its MIC, compound 22 led to an approximately eight-log reduction in bacterial count, while vancomycin achieved a nine-log reduction . This suggests that fluorinated compounds may serve as viable alternatives or adjuncts to existing antibiotics.

Eigenschaften

IUPAC Name |

2-(1,1-difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-8(11,12)7-5(9(13,14)15)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIPTYOZLIFZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201195387 | |

| Record name | 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-24-5 | |

| Record name | 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.